Stigmasterol is a natural product found in Salvia miltiorrhiza, Erythrophleum fordii, and other organisms with data available.
Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.
See also: Comfrey Root (part of); Saw Palmetto (part of); Plantago ovata seed (part of).
Stigmasterol
CAS No.: 83-48-7
VCID: VC21337279
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Stigmasterol is a phytosterol, a type of steroid derived from plants, belonging to the class of tetracyclic triterpenes. It is one of the most common plant sterols, found in various natural sources, including vegetable fats or oils from many plants such as soybeans, calabar beans, rape seeds, and various herbs . Stigmasterol plays a crucial role in maintaining the structure and physiology of cell membranes in plants . Biological ActivitiesStigmasterol has been found to have several biological activities:
Potential ApplicationsStigmasterol is a promising molecule for drug development, particularly in cancer therapy. Its combination with other compounds or therapies, such as chemotherapy and immunotherapy, has shown potential in enhancing therapeutic effects . Additionally, stigmasterol is used as a precursor for synthesizing important hormones and vitamins . Table 2: Biological Activities of Stigmasterol
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CAS No. | 83-48-7 | ||||||||||||
Product Name | Stigmasterol | ||||||||||||
Molecular Formula | C29H48O | ||||||||||||
Molecular Weight | 412.7 g/mol | ||||||||||||
IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | ||||||||||||
Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | ||||||||||||
Standard InChIKey | HCXVJBMSMIARIN-PHZDYDNGSA-N | ||||||||||||
Isomeric SMILES | CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | ||||||||||||
SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | ||||||||||||
Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | ||||||||||||
Melting Point | 170 °C | ||||||||||||
Physical Description | Solid | ||||||||||||
Solubility | Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents |
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Synonyms | Poriferasterol Stigmasterol |
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Vapor Pressure | 1.62X10-10 mm Hg at 25 °C (est) | ||||||||||||
Reference | 1. Cabral CE, Klein MRST. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. Arq Bras Cardiol. 2017 Nov;109(5):475-482. doi: 10.5935/abc.20170158. PMID: 29267628; PMCID: PMC5729784. 2. Ferrer A, Altabella T, Arró M, Boronat A. Emerging roles for conjugated sterols in plants. Prog Lipid Res. 2017 Jul;67:27-37. doi: 10.1016/j.plipres.2017.06.002. Epub 2017 Jun 27. PMID: 28666916. 3. Kangsamaksin T, Chaithongyot S, Wootthichairangsan C, Hanchaina R, Tangshewinsirikul C, Svasti J. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α. PLoS One. 2017 Dec 12;12(12):e0189628. doi: 10.1371/journal.pone.0189628. PMID: 29232409; PMCID: PMC5726636. 4. Kametani T, Furuyama H. Synthesis of vitamin D3 and related compounds. Med Res Rev. 1987 Apr-Jun;7(2):147-71. doi: 10.1002/med.2610070202. PMID: 3033409. 5. Sundararaman P, Djerassi C. A convenient synthesis of progesterone from stigmasterol. J Org Chem. 1977 Oct 28;42(22):3633-4. doi: 10.1021/jo00442a044. PMID: 915584. | ||||||||||||
PubChem Compound | 5280794 | ||||||||||||
Last Modified | Aug 15 2023 |
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